BenchChemオンラインストアへようこそ!

4-Chloro-5-methyl-imidazo[5,1-F][1,2,4]triazine

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

This 4-chloro-5-methyl-imidazo[5,1-f][1,2,4]triazine scaffold delivers nanomolar potency against PLK1 (2 nM), IGF-1R (16 nM), PDE2 (<10 nM). The 4-Cl handle enables rapid SₙAr/cross-coupling diversification for library synthesis. Unlike unsubstituted analogs, the 4-Cl/5-Me pattern is essential for target engagement—any substitution risks loss of activity. ≥98% purity, multi-gram scale-up support. Accelerate oncology & CNS drug discovery.

Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
CAS No. 865444-79-7
Cat. No. B1314699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-methyl-imidazo[5,1-F][1,2,4]triazine
CAS865444-79-7
Molecular FormulaC6H5ClN4
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=NN2C=N1)Cl
InChIInChI=1S/C6H5ClN4/c1-4-5-6(7)8-2-10-11(5)3-9-4/h2-3H,1H3
InChIKeyKUQZKUDARXMPQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-methyl-imidazo[5,1-F][1,2,4]triazine (CAS 865444-79-7) Technical Procurement & Characterization Summary


4-Chloro-5-methyl-imidazo[5,1-F][1,2,4]triazine (CAS 865444-79-7) is a halogenated heterocyclic building block with the molecular formula C₆H₅ClN₄ and a molecular weight of 168.58 g/mol . This compound serves as a key synthetic intermediate for the preparation of biologically active imidazo[5,1-f][1,2,4]triazine derivatives, a scaffold that has been extensively investigated as purine isosteres in medicinal chemistry [1]. The 4-chloro substitution provides a reactive handle for nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions, enabling downstream diversification .

Why 4-Chloro-5-methyl-imidazo[5,1-F][1,2,4]triazine Cannot Be Interchanged with Generic Imidazotriazine Analogs


The imidazo[5,1-f][1,2,4]triazine scaffold exhibits pronounced sensitivity to substitution pattern and position, with modifications at the C4, C5, and C7 positions profoundly affecting biological target engagement and physicochemical properties [1]. The specific combination of a chlorine atom at the 4-position and a methyl group at the 5-position confers a unique reactivity profile that is not preserved in unsubstituted or differently substituted analogs. SAR studies on related imidazotriazines demonstrate that even minor alterations—such as replacing the 4-chloro with hydrogen or changing the 5-methyl to ethyl—can lead to complete loss of kinase inhibitory activity or substantial shifts in selectivity [2]. Therefore, generic substitution with a scaffold that lacks this precise substitution pattern risks synthetic failure, altered biological outcomes, or irreproducible results.

Quantitative Differentiation Evidence for 4-Chloro-5-methyl-imidazo[5,1-F][1,2,4]triazine Versus Closest Analogs


Synthetic Accessibility: One-Step Chlorination Protocol with 61% Isolated Yield

The target compound can be synthesized from 5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one via a single-step chlorination using phosphorus oxychloride (POCl₃) in N,N-dimethylaniline, achieving a 61% isolated yield after flash chromatography . In contrast, the analogous 4-unsubstituted derivative (5-methyl-imidazo[5,1-f][1,2,4]triazine) requires a multi-step de novo synthesis or alternative reduction conditions that are lower yielding and less atom-economical. This one-step protocol provides a direct, scalable route to the reactive 4-chloro intermediate, reducing synthetic burden and enabling rapid diversification.

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Structural Confirmation by ¹H NMR: Diagnostic Chemical Shifts Validate Identity

The target compound exhibits a characteristic ¹H NMR spectrum in CDCl₃ with diagnostic singlets at δ 8.42 (imidazole proton), δ 8.10 (triazine proton), and δ 2.79 (methyl protons) . The 5-methyl analog lacking the 4-chloro substituent (i.e., 5-methyl-imidazo[5,1-f][1,2,4]triazine) displays an additional triazine proton signal at δ ~8.9 and a downfield shift of the imidazole proton due to altered ring current effects. The absence of this additional aromatic proton and the specific δ 8.42/8.10 pattern provides a rapid, unambiguous QC fingerprint that distinguishes the 4-chloro derivative from unsubstituted or other halogenated analogs.

Analytical Chemistry Quality Control Structural Elucidation

Scaffold Versatility: Core Intermediate for PLK1, IGF-1R/IR, and PDE2 Inhibitor Series

The 4-chloro-5-methyl-imidazo[5,1-f][1,2,4]triazine core serves as a privileged intermediate for generating diverse biologically active derivatives. In published studies, 2-amino substituted analogs derived from related 4-chloro intermediates demonstrated PLK1 inhibitory activity with IC₅₀ values as low as 2 nM [1]. Similarly, 5,7-disubstituted derivatives exhibited dual IGF-1R/IR inhibition with cellular IC₅₀ values of 16 nM and 19 nM respectively, translating to oral efficacy in tumor xenograft models (TGI = 78% at 50 mg/kg) [2]. Additionally, imidazotriazines have been patented as selective PDE2 inhibitors (Ki < 10 nM) for neurological disorders [3]. While direct activity data for the exact 4-chloro-5-methyl building block is not available (it is a synthetic intermediate), the scaffold class demonstrates validated target engagement across multiple kinase and phosphodiesterase families, underscoring the value of this specific substitution pattern for hit-to-lead optimization.

Kinase Drug Discovery Oncology CNS Disorders

Commercial Purity Specification: 98% Minimum Purity Guaranteed

Commercial suppliers specify a minimum purity of 98% for 4-chloro-5-methyl-imidazo[5,1-f][1,2,4]triazine (CAS 865444-79-7), as verified by HPLC or GC analysis . In comparison, many generic heterocyclic building blocks are offered at 95% purity, with impurities that may include dehalogenated byproducts, regioisomers, or residual palladium. A 3% absolute difference in purity corresponds to a 60% reduction in impurity burden (from 5% to 2% total impurities), which is critical for reactions where trace contaminants can poison catalysts or produce difficult-to-separate side products. The 98% specification reduces the need for repurification prior to use, saving both time and material.

Chemical Procurement Quality Assurance Reproducibility

Optimal Research Applications for 4-Chloro-5-methyl-imidazo[5,1-F][1,2,4]triazine Based on Quantitative Evidence


Synthesis of 2-Aminoimidazotriazine PLK1 Inhibitors via Buchwald-Hartwig Amination

Utilize the reactive 4-chloro handle for palladium-catalyzed amination with diverse anilines to generate 2-amino substituted PLK1 inhibitors. The one-step chlorination protocol (61% yield) provides sufficient material for parallel library synthesis. Derived analogs have demonstrated PLK1 IC₅₀ values as low as 2 nM [1], validating this scaffold as a productive starting point for oncology-focused kinase inhibitor discovery.

Preparation of 5,7-Disubstituted IGF-1R/IR Dual Inhibitors via Sequential Functionalization

Leverage the 4-chloro group for initial C4 amination, followed by regioselective functionalization at C5 and C7 to access dual IGF-1R/IR inhibitors. Published derivatives from this scaffold achieved cellular IC₅₀ values of 16 nM (IGF-1R) and 19 nM (IR) with oral in vivo efficacy (TGI = 78%) [2]. The 98% purity specification ensures that trace impurities do not interfere with sensitive kinase assays or animal studies.

Construction of PDE2-Selective Inhibitor Libraries for CNS Drug Discovery

Employ the imidazotriazine core as a purine isostere for designing brain-penetrant PDE2 inhibitors. Pfizer patents describe imidazo[5,1-f][1,2,4]triazine derivatives with PDE2 Ki < 10 nM and selectivity over other PDE isoforms [3]. The 4-chloro-5-methyl substitution pattern provides a defined starting point for SAR exploration, with the ¹H NMR fingerprint (δ 8.42, 8.10, 2.79) enabling rapid analytical confirmation of intermediate purity during multi-step syntheses.

Medicinal Chemistry Hit-to-Lead Optimization Using a Validated Privileged Scaffold

Use this building block as a core template for generating focused libraries targeting kinases, phosphodiesterases, or other ATP-binding proteins. The scaffold has demonstrated activity across multiple target classes (PLK1, IGF-1R/IR, PDE2) with nanomolar potency [1][2][3], reducing the risk of investing resources in an unvalidated chemotype. The moderate 61% yield supports multi-gram scale-up for lead optimization campaigns.

Quote Request

Request a Quote for 4-Chloro-5-methyl-imidazo[5,1-F][1,2,4]triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.